molecular formula C16H21N5OS2 B13356528 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13356528
M. Wt: 363.5 g/mol
InChI Key: YVQABBGVWXVOCL-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex organic compound featuring a triazole core substituted with ethyl and thiophen-2-yl groups, a sulfanyl linkage, and a cyano-functionalized dimethylpropyl acetamide side chain. Its molecular weight is estimated to be within the range of 350–400 g/mol, based on analogs with comparable structures .

Properties

Molecular Formula

C16H21N5OS2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H21N5OS2/c1-5-21-14(12-7-6-8-23-12)19-20-15(21)24-9-13(22)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,22)

InChI Key

YVQABBGVWXVOCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C(C)C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazole ring, followed by the introduction of the thiophene and ethyl groups. The final steps involve the addition of the cyano and dimethylpropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industrial applications, the compound may be used in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which “N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound lies in its specific substituents, which differentiate it from analogs. Below is a comparative analysis with key structurally related compounds:

Data Table: Structural and Functional Comparison

Compound Name Triazole Substituents (Position 4/5) Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound 4-ethyl, 5-(thiophen-2-yl) Cyano-dimethylpropyl, sulfanyl ~350–400 Oncology, infectious diseases
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(2-methylphenyl) Cyano-dimethylpropyl, sulfanyl ~340–380 (estimated) Potential oncology applications (limited data)
OLC-12 (VUAA-1 analog) 4-ethyl, 5-pyridinyl Isopropylphenyl acetamide 420.54 Orco agonist (insect olfaction studies)
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide 4-methyl, 5-(4-chlorophenyl) Chlorophenyl, sulfanyl ~360–400 Antimicrobial (structural inference)
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(2-methylcyclohexyl), 5-(4-methoxyphenyl) Methoxyphenyl, cyclohexyl ~400–450 Material science, biochemical probes

Key Structural and Functional Differences

In contrast, OLC-12’s pyridinyl group enables π-π stacking interactions suited for insect olfactory receptor targeting . The 4-methyl and 5-(2-methylphenyl) analog () lacks the thiophene’s heterocyclic diversity, likely reducing its spectrum of biological activity.

Biological Activity: Antimicrobial vs. Anticancer: Compounds with chlorophenyl () or methoxyphenyl () substituents exhibit antimicrobial or material science applications, whereas the target compound’s thiophene moiety may prioritize anticancer or antiviral pathways due to sulfur’s role in cellular redox systems .

Synthesis Complexity :

  • The target compound’s synthesis likely involves multi-step triazole ring formation and sulfanyl linkage, similar to methods described for analogs (e.g., pyridine/zeolite-catalyzed reactions) . However, the ethyl-thiophene substitution may require stringent reaction conditions compared to methyl or phenyl analogs .

Unique Advantages of the Target Compound

  • Thiophene Moiety : The thiophen-2-yl group’s electron-rich structure may improve interactions with cytochrome P450 enzymes or kinases, offering a therapeutic edge in targeted cancer therapies .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C12H16N4OS\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{OS}

This structure includes a triazole ring and a sulfanyl group, which are significant for its biological activity.

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities due to their ability to interact with multiple biological targets. Specifically, the compound has been noted for:

  • Aldosterone Synthase Inhibition : This compound acts as an inhibitor of aldosterone synthase, which is crucial in regulating blood pressure and electrolyte balance. This inhibition may have implications in treating conditions like hypertension and heart failure .
  • Antimicrobial Activity : The presence of the thiophene and triazole rings enhances the compound's antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Exhibits activity against viral infections; compounds with similar structures have shown efficacy against HIV .
Anticancer Potential cytotoxic effects against cancer cell lines (e.g., MCF-7), indicating possible applications in oncology .
Antimicrobial Effective against a range of bacteria and fungi; related compounds have demonstrated significant inhibitory effects .
Anti-inflammatory Demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have investigated the biological activity of similar triazole derivatives:

  • Antiviral Efficacy : A study reported that sulfanyltriazoles exhibited EC50 values indicating their potential to combat NNRTI-resistant HIV mutants. This suggests that modifications to the triazole structure can enhance antiviral potency .
  • Cytotoxicity Against Cancer Cells : Research involving synthesized triazole derivatives showed promising results in inhibiting the growth of MCF-7 breast cancer cells. The presence of specific substituents on the triazole ring was correlated with increased cytotoxicity .
  • Antimicrobial Testing : A comparative study revealed that certain 1,2,4-triazole derivatives displayed superior antifungal activity compared to standard treatments like bifonazole. This highlights the potential for developing new antifungal agents based on this compound's structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A typical approach involves refluxing precursors (e.g., substituted oxazolones and triazole-thiols) in pyridine with zeolite Y-H as a catalyst at 150°C for 5 hours. Post-reaction, the product is isolated by quenching with ice-HCl, followed by recrystallization from ethanol . For analogous triazole-acetamide derivatives, copper-catalyzed 1,3-dipolar cycloaddition has been employed, using Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature for 6–8 hours .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Answer : Key characterization includes:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : Confirm substituent connectivity. For example, the thiophen-2-yl group’s protons appear as distinct doublets (δ 7.20–7.55 ppm in DMSO-d₆), while the acetamide’s NH signal is observed at δ ~10.8 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer : Screen for antiproliferative activity using cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values after 48–72 hours. For antimicrobial testing, use Gram-positive/negative bacteria in broth microdilution assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio). For instance, optimize pyridine/zeolite ratios (0.01 M each) using a factorial design to maximize yield . Monitor reaction progress via TLC (hexane:EtOAc 8:2) and confirm purity by HPLC .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Answer : Discrepancies may arise from assay protocols or compound stability. Standardize testing conditions (e.g., cell passage number, serum-free media) and validate compound integrity post-assay via LC-MS. For inconsistent IC₅₀ values, perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to identify outliers .

Q. How can computational methods predict the compound’s reactivity or binding modes?

  • Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate interactions with targets like EGFR or topoisomerase II. Validate predictions with experimental SAR studies by modifying substituents (e.g., thiophen-2-yl to furan) and measuring activity shifts .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer : At scale, competing side reactions (e.g., triazole ring isomerization) may occur. Mitigate this by:

  • Using high-purity starting materials.
  • Optimizing microwave-assisted synthesis for uniform heating.
  • Employing flow chemistry (e.g., continuous reactors) to enhance reproducibility and reduce byproducts .

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